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Compound of Interest

Compound Name: L 368935

Cat. No.: B1673724 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for troubleshooting and improving the Central

Nervous System (CNS) penetration of the oxytocin receptor antagonist, L-368,935.

Frequently Asked Questions (FAQs)
Q1: What is L-368,935 and what is its known CNS penetration capability?

A1: L-368,935 is a non-peptide antagonist of the oxytocin receptor. While it has been

suggested to have some level of CNS penetration, specific quantitative data for L-368,935 is

not readily available in published literature. However, a closely related compound from the

same discovery program, L-368,899, has demonstrated the ability to cross the blood-brain

barrier (BBB). In studies with rhesus monkeys, intravenously administered L-368,899 was

detected in the cerebrospinal fluid (CSF).[1] In coyotes, L-368,899 reached peak

concentrations in the CSF within 15 to 30 minutes after intramuscular injection.[1] These

findings for a similar compound suggest that the chemical scaffold of L-368,935 is amenable to

CNS penetration.

Q2: What are the key physicochemical properties of L-368,935 that influence its CNS

penetration?

A2: The ability of a molecule to cross the BBB is largely governed by its physicochemical

properties. For L-368,935, the following properties are critical:
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Molecular Weight (MW): L-368,935 has a molecular weight of 494.55 g/mol . Generally,

molecules with a molecular weight under 400-500 Da have a better chance of passive

diffusion across the BBB. L-368,935 is within this range, which is a favorable characteristic.

Lipophilicity (LogP): Lipophilicity is a key factor for BBB penetration. While experimentally

determined values are not available, in silico predictions for the LogP of L-368,935 are

approximately 3.5-4.5. This suggests a good level of lipophilicity, which is generally favorable

for crossing the BBB.

Ionization State (pKa): The ionization state of a molecule at physiological pH (around 7.4) is

crucial. Predicted pKa values for L-368,935 suggest it has both acidic and basic centers. The

tetrazole group is acidic, while the piperazine nitrogen is basic. The overall charge of the

molecule at pH 7.4 will influence its ability to cross the lipid-rich BBB.

Polar Surface Area (PSA): PSA is another important predictor of BBB penetration. A lower

PSA is generally preferred.

Q3: What are the primary mechanisms that might limit the CNS penetration of L-368,935?

A3: Several factors could limit the CNS penetration of L-368,935:

Efflux by Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein

(P-gp), which actively pump foreign substances out of the brain.[2][3] Small molecules,

including some benzodiazepine derivatives, can be substrates for these transporters.

Plasma Protein Binding: High binding to plasma proteins reduces the concentration of the

free drug available to cross the BBB.

Metabolism: Rapid metabolism in the periphery can reduce the amount of L-368,935 that

reaches the BBB.

Q4: What general strategies can be employed to improve the CNS penetration of a compound

like L-368,935?

A4: There are several established strategies to enhance the brain uptake of small molecules:
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Chemical Modification: Modifying the structure of L-368,935 to optimize its physicochemical

properties is a primary approach. This can involve increasing lipophilicity, reducing hydrogen

bonding capacity, and masking features recognized by efflux transporters.

Formulation Strategies: Encapsulating L-368,935 in nanocarriers like liposomes or polymeric

nanoparticles can help it bypass efflux pumps and cross the BBB.

Alternative Routes of Administration: Intranasal delivery can bypass the BBB to some extent

by utilizing the olfactory and trigeminal nerve pathways.

Troubleshooting Guide for Poor CNS Penetration of
L-368,935
This guide provides a structured approach to diagnosing and addressing issues with the CNS

penetration of L-368,935 in your experiments.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observed Problem Potential Cause
Suggested Troubleshooting

Steps & Solutions

Low or undetectable levels of

L-368,935 in brain tissue or

CSF.

1. Poor passive permeability

across the BBB.2. High P-

glycoprotein (P-gp) efflux.3.

High plasma protein binding.4.

Rapid peripheral metabolism.

1. Assess in vitro BBB

permeability: Use a PAMPA-

BBB or a cell-based transwell

assay (e.g., with MDCK-MDR1

cells) to determine the

apparent permeability

coefficient (Papp).2. Determine

P-gp substrate activity: The

MDCK-MDR1 assay can also

be used to calculate the efflux

ratio (ER). An ER > 2 suggests

the compound is a P-gp

substrate.[4] If P-gp efflux is

high, consider co-

administration with a P-gp

inhibitor (e.g., verapamil,

elacridar) in preclinical models

to confirm its role.[3] Structural

modifications to reduce P-gp

recognition may be necessary

(see Structural Modification

Strategies table).3. Measure

plasma protein binding: Use

equilibrium dialysis or

ultracentrifugation to determine

the fraction of unbound drug in

plasma.4. Conduct

pharmacokinetic studies:

Analyze plasma samples over

time to determine the half-life

and clearance of L-368,935.

In vitro assays show good

permeability, but in vivo brain

concentrations are still low.

1. Dominant P-gp efflux in

vivo.2. Rapid brain

1. Perform in vivo microdialysis

studies: This technique allows

for the direct measurement of
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metabolism.3. Instability of the

compound in vivo.

unbound drug concentrations

in the brain interstitial fluid,

providing a more accurate

picture of target site exposure.

[5]2. Investigate brain

homogenate stability: Incubate

L-368,935 with brain

homogenates to assess its

metabolic stability in the

CNS.3. Consider formulation

approaches: Encapsulation in

nanoparticles can protect the

drug from metabolism and

reduce interaction with efflux

pumps.

High variability in CNS

penetration between individual

animals.

1. Genetic polymorphisms in

efflux transporters.2.

Differences in metabolic

enzyme activity.3.

Experimental variability.

1. Increase sample size: A

larger group of animals can

help to determine if the

variability is statistically

significant.2. Standardize

experimental conditions:

Ensure consistent dosing,

sampling times, and analytical

procedures.3. Consider using

a different animal strain: Some

strains may have more

consistent expression of

relevant transporters and

enzymes.

Data Presentation: Physicochemical Properties and
CNS Penetration Data
Table 1: Physicochemical Properties of L-368,935
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Property Value Source

Chemical Formula C₂₇H₂₆N₈O₂ MedKoo Biosciences

Molecular Weight 494.55 g/mol MedKoo Biosciences

Predicted LogP 3.5 - 4.5 In silico prediction

Predicted pKa (acidic) ~4.8 (tetrazole) In silico prediction

Predicted pKa (basic) ~7.5 (piperazine) In silico prediction

Note: LogP and pKa values are in silico predictions and should be experimentally verified.

Table 2: Comparative CNS Penetration Data of Oxytocin
Antagonists

Compound Species
Administrat
ion Route

CNS
Penetration
Metric

Value Reference

L-368,899
Rhesus

Monkey
Intravenous

Peak CSF

Concentratio

n

~10 ng/mL [1]

L-368,899 Coyote Intramuscular

Time to Peak

CSF

Concentratio

n

15-30 min [1]

Cligosiban Human Oral

CSF/Unboun

d Plasma

Ratio

~40% [1]

Retosiban Rat -

Predicted

CNS

Penetration

Low [1]

Epelsiban - -
Design

Feature

Peripherally

selective
[1]
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Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-
BBB)
Objective: To assess the passive permeability of L-368,935 across an artificial lipid membrane

mimicking the BBB.

Methodology:

Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., porcine

brain lipid in dodecane).

Preparation of solutions: A solution of L-368,935 is prepared in a buffer at a relevant pH (e.g.,

7.4). A reference standard with known BBB permeability is also prepared.

Assay setup: The donor wells of the filter plate are filled with the L-368,935 solution. The

acceptor wells of a corresponding plate are filled with buffer. The filter plate is then placed on

top of the acceptor plate, creating a "sandwich".

Incubation: The PAMPA sandwich is incubated at room temperature for a specified period

(e.g., 4-16 hours) to allow for passive diffusion.

Quantification: After incubation, the concentration of L-368,935 in both the donor and

acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

Calculation of Permeability: The effective permeability (Pe) is calculated using the following

equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))) Where

Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t

is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cd(0) is

the initial concentration in the donor well.

In Vivo Microdialysis for CNS Drug Delivery Assessment
Objective: To measure the unbound concentration of L-368,935 in the brain interstitial fluid of a

living animal.

Methodology:
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Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region

of interest (e.g., striatum, hippocampus) of an anesthetized animal (e.g., rat, mouse). A guide

cannula is fixed to the skull.

Recovery: The animal is allowed to recover from surgery for at least 24 hours.

Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is

inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid

(aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

Baseline Collection: After an equilibration period, dialysate samples are collected at regular

intervals (e.g., every 20-30 minutes) to establish a baseline.

Administration of L-368,935: L-368,935 is administered systemically (e.g., intravenously or

intraperitoneally).

Sample Collection: Dialysate samples continue to be collected at regular intervals for several

hours after drug administration. Blood samples are also collected at corresponding time

points.

Analysis: The concentration of L-368,935 in the dialysate and plasma samples is quantified

by a highly sensitive analytical method like LC-MS/MS.

Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated

by dividing the area under the curve (AUC) of the dialysate concentration by the AUC of the

unbound plasma concentration.

Mandatory Visualizations
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Caption: Factors influencing the CNS penetration of L-368,935 at the blood-brain barrier.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1673724?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low CNS Penetration of
L-368,935

Assess Physicochemical Properties
(LogP, pKa, PSA) & P-gp Efflux

High P-gp Efflux?

Structural Modification to
Reduce P-gp Recognition

(e.g., add bulky group, reduce H-bonds)

Yes

Suboptimal Lipophilicity?

No

Synthesize & Purify Analog

Increase Lipophilicity
(e.g., add lipophilic groups)

Yes

No

Test Analog in
In Vitro/In Vivo Assays

Improved CNS Penetration?

Lead Candidate for
Further Development

Yes

Re-evaluate & Refine
Modification Strategy

No

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


L-368,935 in CNS

Oxytocin Receptor
(in brain)

Antagonizes

Downstream Signaling
(e.g., Gq/11 pathway)

Blocks Oxytocin Binding

Modulation of Social Behavior,
Anxiety, etc.

Alters Neuronal Activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Enhancing CNS Penetration
of L-368,935]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673724#improving-cns-penetration-of-l-368-935]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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